cis-2-Pentene

説明

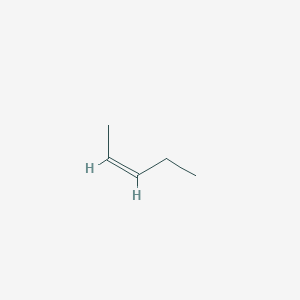

Structure

3D Structure

特性

IUPAC Name |

(Z)-pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOXUPEWRXHJS-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-PENTENE, (Z)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891269 | |

| Record name | (2Z)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-pentene, (z)- appears as a colorless liquid with a hydrocarbon odor. Usually found as a technical grade consisting of a mixture of isomers. Insoluble in water. Used as a solvent in organic synthesis and as a polymerization inhibitor., Liquid, Colorless liquid; Technical product usually a mixture of isomers; [CAMEO] | |

| Record name | 2-PENTENE, (Z)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrocarbons, C5-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.9 °C | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |

| Record name | 2-PENTENE, (Z)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 203 mg/l @ 25 °C, Soluble in benzene; miscible in ethanol and ethyl ether | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6556 @ 20 °C/4 °C, Density: 0.6503 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6392 @ 30 °C/4 °C; 0.6170 @ 0 °C/4 °C | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.4 (Air= 1) | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

495.0 [mmHg], 4.95X10+2 mm Hg @ 25 °C | |

| Record name | cis-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

627-20-3, 109-68-2, 68956-55-8 | |

| Record name | 2-PENTENE, (Z)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-2-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C5-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocarbons, C5-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UR3XZ4FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-151.4 °C | |

| Record name | CIS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-2-Pentene from 2-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective conversion of 2-pentyne (B165424) to cis-2-pentene. The controlled partial hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with specific geometric configurations, a common requirement in pharmaceutical and materials science. This document details the most prevalent and effective methodologies, including catalytic hydrogenations and hydroboration-protonolysis, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Introduction

The synthesis of this compound from 2-pentyne requires the selective reduction of a carbon-carbon triple bond to a double bond with a specific cis (or Z) geometry. Standard catalytic hydrogenation methods using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are generally too reactive and lead to the complete reduction of the alkyne to the corresponding alkane, pentane.[1] To achieve the desired partial reduction and stereoselectivity, specialized "poisoned" catalysts or alternative non-catalytic methods are employed. The two primary strategies discussed in this guide are:

-

Catalytic Hydrogenation with a Poisoned Catalyst: This is the most common approach, utilizing a heterogeneous catalyst whose activity has been attenuated to prevent over-reduction of the initially formed alkene. The Lindlar catalyst and the P-2 nickel boride catalyst are the most prominent examples.[2][3]

-

Hydroboration-Protonolysis: This two-step, non-catalytic method offers an alternative route to cis-alkenes from internal alkynes via an organoborane intermediate.[4]

This guide will provide detailed experimental procedures for each of these methods, a comparative analysis of their performance based on available quantitative data, and visualizations of the key reaction mechanisms and workflows.

Catalytic Hydrogenation with Poisoned Catalysts

The stereoselective synthesis of cis-alkenes from alkynes is most frequently achieved through catalytic hydrogenation using a catalyst that has been "poisoned" to reduce its reactivity. This deactivation prevents the further reduction of the cis-alkene product to an alkane.

Lindlar Catalytic Hydrogenation

The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and treated with a catalytic poison such as lead acetate (B1210297), lead(II) oxide, or quinoline (B57606).[5] The poison deactivates the most active sites on the palladium surface, which are responsible for alkene hydrogenation, thereby allowing for the selective reduction of the more reactive alkyne. The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.

The mechanism of Lindlar hydrogenation involves the adsorption of both hydrogen gas and the alkyne onto the surface of the palladium catalyst. The hydrogen molecules dissociate into hydrogen atoms, which are then transferred to the same face of the alkyne in a stepwise manner, leading to the cis-conformation of the resulting alkene. The poisoned nature of the catalyst facilitates the desorption of the alkene before it can be further reduced.

This protocol is a general procedure for the Lindlar hydrogenation of 2-pentyne.

Materials:

-

2-Pentyne

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Anhydrous solvent (e.g., methanol, ethanol (B145695), or ethyl acetate)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)

Procedure:

-

In a round-bottom flask, dissolve 2-pentyne (1.0 eq) in a suitable anhydrous solvent (e.g., methanol).

-

Carefully add the Lindlar catalyst (typically 5-10 mol% relative to the 2-pentyne). For enhanced selectivity, a small amount of quinoline can be added (1-2 equivalents relative to the catalyst).

-

Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus set at atmospheric pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete when the uptake of hydrogen ceases.

-

Upon completion, carefully vent the excess hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

The filtrate, containing the this compound product, can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by distillation.

P-2 Nickel Boride (Ni₂B) Catalyst

The P-2 nickel boride catalyst is another effective reagent for the semi-hydrogenation of alkynes to cis-alkenes. It is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol solution.[5] The P-2 catalyst is a finely divided, nearly colloidal black suspension that exhibits high selectivity for the formation of cis-alkenes, functioning similarly to the Lindlar catalyst.[2] The addition of ethylenediamine (B42938) can further enhance its stereospecificity.

This protocol describes the in situ preparation of the P-2 catalyst and its use for the hydrogenation of 2-pentyne.

Materials:

-

2-Pentyne

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Anhydrous ethanol

-

Hydrogenation apparatus

-

Syringes and needles for transfer under an inert atmosphere

Procedure:

-

Catalyst Preparation:

-

In a flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.

-

In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.

-

Slowly add the sodium borohydride solution to the stirred nickel(II) acetate solution. A black precipitate or colloidal suspension of the P-2 catalyst will form immediately.

-

-

Hydrogenation:

-

To the freshly prepared P-2 catalyst suspension, add the 2-pentyne.

-

Pressurize the reaction vessel with hydrogen gas (typically at or slightly above atmospheric pressure).

-

Stir the mixture at room temperature and monitor the reaction progress as described for the Lindlar hydrogenation.

-

Upon completion, the reaction is worked up in a similar manner by filtering off the catalyst.

-

Hydroboration-Protonolysis

An alternative to catalytic hydrogenation is the hydroboration-protonolysis of internal alkynes. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by the cleavage of the resulting carbon-boron bond with a proton source to yield the cis-alkene.[4] To prevent the double addition of borane to the alkyne, a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane, is typically used.

This protocol is adapted from the synthesis of a similar cis-alkene and can be applied to 2-pentyne.

Materials:

-

2-Pentyne

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

2-Methyl-2-butene (B146552) (to form disiamylborane in situ)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Glacial acetic acid

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of Disiamylborane:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, place a solution of borane-THF complex in anhydrous THF.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 2-methyl-2-butene (2.0 eq) to the stirred borane solution.

-

Allow the mixture to stir at 0 °C for approximately 2 hours to ensure the complete formation of disiamylborane.

-

-

Hydroboration of 2-Pentyne:

-

To the freshly prepared disiamylborane solution at 0 °C, slowly add 2-pentyne (1.0 eq).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

-

Protonolysis:

-

Slowly add glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and carefully quench any unreacted boranes by the slow addition of water.

-

-

Workup and Purification:

-

Extract the product with an organic solvent such as pentane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Quantitative Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 2-pentyne using various methods. It is important to note that yields and selectivities can vary depending on the specific reaction conditions and the purity of the reagents.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | cis/trans Ratio | Pentene/Pentane Ratio | Reference |

| Catalytic Hydrogenation | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Methanol/Ethanol | Room Temp. | 1 | High | >95:5 | High | |

| Catalytic Hydrogenation | P-2 Nickel Boride (Ni(OAc)₂/NaBH₄) | Ethanol | Room Temp. | 1 | High | >98:2 | High | |

| Catalytic Hydrogenation | 1 wt.% Pd/Al₂O₃ | Heptane/Isopropanol | Room Temp. | 2 | - | 25.4:1 | 49.4:1 | |

| Hydroboration-Protonolysis | 1. Disiamylborane 2. Acetic Acid | THF | 0 to Reflux | N/A | Good | Highly cis | N/A | [4] |

Note: "High" and "Good" are qualitative descriptors used when specific numerical data for 2-pentyne was not available; however, these methods are known to provide excellent results for similar substrates. The data for Pd/Al₂O₃ is provided as a representative example of a detailed quantitative study on 2-pentyne hydrogenation.

Mandatory Visualizations

General Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Conclusion

The synthesis of this compound from 2-pentyne can be achieved with high stereoselectivity and yield through several reliable methods. The choice of method may depend on the specific requirements of the synthesis, available equipment, and safety considerations.

-

Lindlar catalytic hydrogenation remains the most widely used and dependable method, offering excellent selectivity for the cis-alkene with a straightforward experimental setup.

-

P-2 nickel boride catalyst provides a valuable, non-pyrophoric alternative to other nickel catalysts and demonstrates comparable selectivity to the Lindlar catalyst.

-

Hydroboration-protonolysis offers a non-catalytic route that is also highly stereospecific for syn-addition, providing the cis-alkene. This method is particularly useful when catalytic methods are incompatible with other functional groups in a more complex molecule.

For professionals in drug development and scientific research, a thorough understanding of these synthetic strategies is essential for the rational design and efficient synthesis of target molecules where precise control of stereochemistry is paramount.

References

- 1. echemi.com [echemi.com]

- 2. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Purifying cis-2-Pentene: A Technical Guide to Fractional Distillation for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of fractional distillation as a primary method for the purification of cis-2-Pentene, a crucial reagent and building block in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the core principles, experimental protocols, and inherent challenges associated with separating this compound from its common isomer, trans-2-Pentene.

Introduction: The Challenge of Isomer Separation

This compound is a valuable alkene in various chemical transformations. However, its synthesis often results in a mixture containing its geometric isomer, trans-2-Pentene. Due to their similar molecular structures, the physical properties of these isomers are remarkably close, presenting a significant purification challenge. Fractional distillation, a fundamental separation technique, can be employed, but the success of the separation is highly dependent on the efficiency of the distillation setup and a thorough understanding of the isomers' physical properties. The separation of these isomers is often difficult by conventional distillation due to the close proximity of their boiling points.

Physical Properties of 2-Pentene Isomers

The efficacy of fractional distillation is directly related to the difference in the boiling points of the components in the mixture. As detailed in the table below, the boiling points of this compound and trans-2-Pentene are exceptionally close, differing by only approximately 1°C. This necessitates a highly efficient fractionating column for successful separation.

| Property | This compound | trans-2-Pentene |

| Boiling Point | 37-38 °C[1] | 36-37 °C[2][3][4] |

| Melting Point | -151.4 °C[2] | -140.2 °C[5] |

| Density | 0.65 g/mL at 25 °C[1] | 0.649 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.382[1] | 1.379[1] |

| Vapor Pressure | 8.17 psi at 20 °C | 8.06 - 8.17 psi at 20 °C[1][3] |

| Molecular Formula | C₅H₁₀ | C₅H₁₀ |

| Molar Mass | 70.13 g/mol | 70.13 g/mol |

Principle of Fractional Distillation

Fractional distillation is a separation technique used for liquid mixtures with components that have similar boiling points (typically differing by less than 70°C).[6] The process involves repeated vaporization and condensation cycles within a fractionating column.[6] This column is packed with materials like glass beads or rings, providing a large surface area.[6]

As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times.[6] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[6] Each vaporization-condensation cycle is equivalent to a simple distillation and is referred to as a "theoretical plate".[6] To separate components with very close boiling points, a column with a high number of theoretical plates is essential.[7]

References

- 1. trans-2-Pentene 99 646-04-8 [sigmaaldrich.com]

- 2. trans-2-Pentene, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. trans-2-Pentene CAS#: 646-04-8 [m.chemicalbook.com]

- 4. gasmet.com [gasmet.com]

- 5. trans-2-Pentene | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

- 7. toptiontech.com [toptiontech.com]

An In-depth Technical Guide to the Gas Chromatography Analysis of cis-2-Pentene Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography (GC) method for the analysis of cis-2-pentene purity. The methodologies, data presentation, and visualizations are designed to offer a thorough understanding of the process, from sample handling to data interpretation, ensuring accurate and reliable results for quality control and research applications.

Introduction

This compound is a volatile hydrocarbon used as a solvent and an intermediate in organic synthesis.[1] Its purity is crucial for ensuring the desired reaction outcomes and final product quality in various applications, including the pharmaceutical industry. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound, offering high resolution and sensitivity.[2][3] This guide details a validated GC-FID method for the determination of this compound purity and the quantification of its potential impurities.

Potential Impurities in this compound

Commercial this compound is often produced by the dehydration of 2-pentanol, a process that can lead to the formation of several isomeric impurities.[4] Technical grade this compound is typically a mixture of isomers.[1] The most common impurities include:

-

trans -2-Pentene: The geometric isomer of this compound.

-

1-Pentene: A structural isomer.

-

2-Methyl-1-butene and 3-Methyl-1-butene: Branched-chain isomers.

-

n-Pentane: A saturated hydrocarbon that may be present from raw materials or side reactions.

-

2-Pentanol: Unreacted starting material from the synthesis process.

The logical relationship of these impurities, stemming from the synthesis process, is illustrated in the diagram below.

Caption: Logical relationship of impurities in this compound synthesis.

Experimental Protocol: GC-FID Analysis

This section provides a detailed methodology for the analysis of this compound purity. The method is adapted from established protocols for light hydrocarbon analysis, such as ASTM D5441, which is used for determining impurities in methyl tert-butyl ether (MTBE) and is applicable to C4-C12 olefins.[1][5][6]

Instrumentation and Materials

-

Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen of high purity.

-

Gases for FID: Hydrogen, Air, and Nitrogen (makeup gas) of high purity.

-

Syringes: Appropriate for gas and liquid sample injection.

-

Vials: Headspace or standard GC vials with appropriate caps (B75204) and septa.

-

Reference Standards: Certified reference materials for this compound and all potential impurities.

Chromatographic Conditions

The following table summarizes the recommended GC-FID conditions for the analysis.

| Parameter | Value |

| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 40 °C (hold for 5 min) Ramp: 5 °C/min to 150 °C Hold: 2 min at 150 °C |

| FID Gas Flows | Hydrogen: 40 mL/min Air: 400 mL/min Makeup (N₂): 30 mL/min |

Sample and Standard Preparation

-

Standard Solutions: Prepare individual stock solutions of this compound and each potential impurity in a suitable volatile solvent (e.g., hexane). From these stock solutions, prepare a mixed standard solution containing all components at known concentrations.

-

Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard solution to cover the expected concentration range of the impurities. A typical range would be from the limit of quantification (LOQ) to approximately 120% of the expected maximum impurity level.

-

Sample Preparation: Dilute the this compound sample with the chosen solvent to bring the concentration of the main peak within the linear range of the detector and to allow for the accurate quantification of minor impurities.

Analysis Workflow

The general workflow for the GC analysis is depicted in the following diagram.

Caption: General workflow for GC analysis of this compound.

Data Presentation and Quantitative Analysis

The purity of this compound is determined by quantifying the main component and all detectable impurities. The results are typically expressed as area percentages, assuming that the response factors of the hydrocarbon isomers are similar, or by using external or internal standard calibration for higher accuracy.

Typical Chromatographic Performance

The following table presents representative retention times and validation data for the analysis of this compound and its common impurities under the conditions described above. These values are illustrative and should be experimentally verified.

| Compound | Retention Time (min) | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |

| n-Pentane | 4.5 | >0.999 | 0.1 | 0.3 | 98-103 |

| 1-Pentene | 5.2 | >0.999 | 0.1 | 0.3 | 98-103 |

| This compound | 5.8 | >0.999 | N/A | N/A | N/A |

| trans-2-Pentene | 6.1 | >0.999 | 0.1 | 0.3 | 98-103 |

| 2-Methyl-1-butene | 6.5 | >0.999 | 0.1 | 0.3 | 98-103 |

| 2-Pentanol | 12.3 | >0.998 | 0.5 | 1.5 | 95-105 |

Method Validation

A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:

-

Specificity: The ability of the method to separate and quantify the analyte of interest in the presence of other components.

-

Linearity: The demonstration of a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[2]

-

Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of < 2% is often targeted.

-

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, with typical acceptance criteria being within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion

The gas chromatography method detailed in this guide provides a robust and reliable approach for the purity analysis of this compound. By carefully controlling the experimental parameters and performing a thorough method validation, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate. The provided protocols and data serve as a strong foundation for implementing this analytical technique in a laboratory setting.

References

- 1. store.astm.org [store.astm.org]

- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. orgsyn.org [orgsyn.org]

- 5. store.astm.org [store.astm.org]

- 6. kelid1.ir [kelid1.ir]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-2-Pentene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2-pentene. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for molecular structure elucidation. This document presents quantitative spectral data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the chemical shift correlations.

Spectral Data Presentation

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts that correspond to the unique electronic environments of the hydrogen and carbon atoms within the molecule.

The proton NMR spectrum of this compound displays signals for the five different proton environments. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

| Assignment | Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 / H-3 | Olefinic | 5.15 - 5.64 | Multiplet | Not specified |

| H-4 | Allylic (CH₂) | ~2.05 | Multiplet | Not specified |

| H-1 | Vinylic (CH₃) | ~1.60 | Doublet of triplets | Not specified |

| H-5 | Alkyl (CH₃) | ~0.96 | Triplet | Not specified |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1]

The carbon-13 NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.[2] The unsaturated carbon atoms of the C=C double bond exhibit significantly larger chemical shifts compared to the saturated carbon atoms.[2]

| Assignment | Carbon Type | Chemical Shift (ppm) |

| C-2 / C-3 | Olefinic | ~123 - 133 |

| C-4 | Allylic (CH₂) | ~20.7 |

| C-1 | Vinylic (CH₃) | ~12.3 |

| C-5 | Alkyl (CH₃) | ~14.2 |

Note: These are approximate chemical shift values. The reference standard for ¹³C NMR is also TMS, with its carbon signal set to 0.0 ppm.[2]

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.

-

Analyte Quantity : For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the weighed sample.[3][4] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[3] Avoid introducing air bubbles, which can negatively affect the magnetic field homogeneity.

-

Capping : Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.[3]

-

Instrumentation : A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[2]

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Example) :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Typically 0-12 ppm.

-

Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters (Example) :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Typically 0-220 ppm.[5]

-

Number of scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation delay: 2-5 seconds.

-

Visualization of Chemical Shift Correlations

The following diagram illustrates the logical relationship between the different proton and carbon environments in this compound and their corresponding chemical shift regions in the NMR spectra.

Caption: Correlation of ¹H and ¹³C NMR chemical shifts with the molecular structure of this compound.

References

- 1. This compound(627-20-3) 1H NMR spectrum [chemicalbook.com]

- 2. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Infrared Spectrum of cis-2-Pentene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of cis-2-pentene, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, outlines the experimental protocol for spectral acquisition, and includes logical diagrams to visualize the interpretation process and molecular vibrations.

Introduction to the IR Spectroscopy of Alkenes

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For alkenes, such as this compound, IR spectroscopy is particularly useful for confirming the presence of the carbon-carbon double bond (C=C) and the associated vinyl (=C-H) hydrogens, as well as distinguishing between different substitution patterns (e.g., cis vs. trans isomers).

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions corresponding to the stretching vibrations of specific bonds, which are highly diagnostic. The fingerprint region contains a complex pattern of absorptions, including bending vibrations, that are unique to the molecule as a whole.[1]

Data Presentation: Characteristic IR Absorptions of this compound

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound. These values are based on established ranges for cis-disubstituted alkenes and data from spectral databases.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

| =C-H Stretching | 3100 - 3000 | Medium | The stretching vibration of the C-H bonds where the carbon is part of the C=C double bond. This absorption is characteristically found just above 3000 cm⁻¹.[2][3][4] |

| -C-H Stretching (Alkyl) | 3000 - 2850 | Strong | The stretching vibrations of the C-H bonds in the methyl (CH₃) and ethyl (CH₂CH₃) groups. These are typically strong and sharp.[5] |

| C=C Stretching | 1660 - 1630 | Weak to Medium | The stretching vibration of the carbon-carbon double bond. For cis-isomers, this peak is generally more intense than in the corresponding trans-isomer.[1][2] |

| -CH₂- Bending (Scissoring) | ~1465 | Medium | The scissoring deformation of the methylene (B1212753) group in the ethyl substituent. |

| -CH₃ Bending (Asymmetrical and Symmetrical) | ~1460 and ~1375 | Medium | The bending vibrations of the methyl groups. The symmetrical "umbrella" mode appears around 1375 cm⁻¹.[4] |

| =C-H Out-of-Plane Bending (Wag) | 730 - 665 | Strong | This is a highly diagnostic absorption for cis-disubstituted alkenes. It is a strong and broad band resulting from the C-H bonds on the double bond bending out of the plane of the C=C bond.[1][2][6] |

Experimental Protocol: Acquisition of the IR Spectrum of this compound

This compound is a volatile liquid, and its IR spectrum can be obtained using several techniques. The following protocol describes the Attenuated Total Reflectance (ATR) method, which is common for liquid samples due to its simplicity and minimal sample preparation.

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of neat (undiluted) this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the resulting spectrum.

-

Compare the peak positions with the expected values for this compound and general alkene vibrational modes to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.

-

Perform a final wipe with a dry, lint-free cloth.

-

Run a "clean check" by acquiring a new spectrum to ensure no sample residue remains.

-

Visualizations

The following diagrams illustrate the logical workflow for interpreting an IR spectrum and the key molecular vibrations of this compound.

Caption: Workflow for the interpretation of an IR spectrum to identify a cis-alkene.

Caption: Key molecular vibrations of this compound and their corresponding IR frequencies.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Pentene, (Z)- [webbook.nist.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of cis-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cis-2-pentene. It includes quantitative data, a detailed experimental protocol, and a visualization of the fragmentation pathways, designed to aid in the structural elucidation and analysis of this and similar alkene compounds.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing significant structural information. The quantitative data for the principal ions, as sourced from the National Institute of Standards and Technology (NIST) database, is summarized in the table below.[1][2][3]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 27 | 35.8 | [C₂H₃]⁺ | C₂H₃⁺ |

| 29 | 21.4 | [C₂H₅]⁺ | C₂H₅⁺ |

| 39 | 42.8 | [C₃H₃]⁺ | C₃H₃⁺ |

| 41 | 57.1 | [C₃H₅]⁺ | C₃H₅⁺ |

| 42 | 44.6 | [C₃H₆]⁺• | C₃H₆⁺• |

| 55 | 100.0 | [C₄H₇]⁺ | C₄H₇⁺ |

| 70 | 25.0 | [C₅H₁₀]⁺• (Molecular Ion) | C₅H₁₀⁺• |

Note: The data represents the major peaks in the electron ionization (70 eV) mass spectrum. The relative intensities are normalized to the base peak (m/z 55).

Analysis of the Fragmentation Pattern

The fragmentation of this compound upon electron ionization follows characteristic pathways for alkenes. The initial event is the removal of an electron from the π-bond of the double bond, resulting in the formation of a molecular ion ([M]⁺•) at m/z 70.[4] This molecular ion is energetically unstable and undergoes subsequent fragmentation.

The most prominent fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of a resonance-stabilized allylic carbocation.[5][6][7] In the case of this compound, the loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the [C₄H₇]⁺ ion at m/z 55. This fragment is the most stable and, therefore, the most abundant ion, constituting the base peak in the spectrum.[4]

Another significant fragmentation involves the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to the formation of the [C₃H₅]⁺ ion at m/z 41. This is also an allylic cation and is observed with high relative intensity.

Other notable peaks in the spectrum correspond to further fragmentation and rearrangement reactions. The peak at m/z 42 ([C₃H₆]⁺•) can be attributed to a McLafferty-type rearrangement, although less common for simple alkenes. The series of peaks at m/z 39, 29, and 27 represent smaller hydrocarbon fragments formed through various cleavage and hydrogen rearrangement processes. The fragmentation patterns of cis- and trans-2-pentene (B94610) are very similar, making them difficult to distinguish by mass spectrometry alone.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following is a generalized experimental protocol for obtaining the mass spectrum of the volatile hydrocarbon, this compound, using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

a. Sample Preparation:

-

This compound is a volatile liquid at room temperature. A dilute solution of this compound (approximately 10 µg/mL) should be prepared in a volatile organic solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane.[8]

-

The sample should be placed in a standard 1.5 mL glass autosampler vial with a septum cap.[8] Ensure the sample is free of particulate matter to prevent blockage of the injector or column.[8]

b. Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile hydrocarbons.[9]

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.[9]

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20-100.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.

-

c. Data Acquisition and Analysis:

-

A 1 µL aliquot of the prepared sample is injected into the GC-MS system.

-

The data is acquired using the instrument's operating software.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum.

-

The obtained spectrum can then be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

References

- 1. 2-Pentene, (Z)- [webbook.nist.gov]

- 2. 2-Pentene, (Z)- [webbook.nist.gov]

- 3. 2-Pentene, (Z)- [webbook.nist.gov]

- 4. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of cis-2-Pentene

This guide provides a comprehensive overview of the thermochemical properties of cis-2-Pentene, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and visualizations of relevant chemical pathways.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of this compound. This data is critical for understanding its energetic behavior and stability.

Table 1: Standard Molar Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°liquid | -53.8 ± 0.8 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | -27.1 ± 0.8 | kJ/mol | [2] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°liquid | -3351.4 ± 0.7 | kJ/mol | [1] |

| Standard Molar Entropy (liquid) | S°liquid | 233.9 ± 0.4 | J/mol·K | [1] |

Table 2: Heat Capacity of this compound

| State | Molar Heat Capacity (Cp) | Temperature (K) | Pressure (bar) | Reference |

| Gas | 98.7 | 298.15 | 1 | [3] |

| Gas | 128.3 | 400 | 1 | [3] |

| Liquid | 154.95 | 298.15 | 1 | [2] |

Table 3: Phase Change Properties of this compound

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Vaporization | ΔvapH° | 26.7 ± 0.1 | kJ/mol | [4] |

| Enthalpy of Fusion | ΔfusH | 7.11 | kJ/mol | [4] |

| Entropy of Fusion | ΔfusS | 58.4 | J/mol·K | [4] |

Table 4: Physical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Weight | 70.13 | g/mol | [5] |

| Boiling Point | 36.9 | °C | [5] |

| Melting Point | -151.4 | °C | [5] |

| Density | 0.6556 | g/cm³ at 20°C | [5] |

| Refractive Index | 1.3830 at 20°C | [5] |

Experimental Protocols

The determination of thermochemical properties is primarily achieved through calorimetric methods. Below are detailed, representative protocols for key experimental procedures.

2.1. Determination of the Enthalpy of Combustion via Oxygen Bomb Calorimetry

This protocol describes the experimental workflow for determining the standard enthalpy of combustion of liquid this compound.

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.

Materials and Apparatus:

-

Oxygen bomb calorimeter

-

High-purity this compound sample

-

Benzoic acid (for calibration)

-

Platinum crucible

-

Cotton fuse wire

-

High-pressure oxygen source

-

Digital thermometer with high precision

-

Stirrer

-

Deionized water

Experimental Workflow:

Caption: Experimental workflow for determining the enthalpy of combustion.

2.2. Determination of the Enthalpy of Hydrogenation

The stability of alkenes can be compared by measuring their heats of hydrogenation.[6]

Objective: To measure the enthalpy change for the hydrogenation of this compound to pentane.

Materials and Apparatus:

-

Reaction calorimeter

-

High-purity this compound

-

Hydrogen gas source

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., hexane)

-

Stirring mechanism

-

Temperature and pressure sensors

Experimental Workflow:

Caption: Experimental workflow for determining the enthalpy of hydrogenation.

Chemical Pathways and Relationships

3.1. Isomerization to trans-2-Pentene (B94610)

This compound can undergo isomerization to its more stable stereoisomer, trans-2-Pentene. The standard enthalpy of combustion of trans-2-pentene is -3118.3 kJ/mol, compared to -3122.8 kJ/mol for this compound, indicating that the trans isomer is more stable.[7] The standard free energy change for this equilibrium at 400 K is -3.67 kJ/mol.[8]

Caption: Isomerization of this compound.

3.2. Hydrogenation to Pentane

In the presence of a catalyst, this compound undergoes hydrogenation to form pentane.[9] This is a reduction reaction where hydrogen is added across the double bond.

Caption: Hydrogenation of this compound.

References

- 1. 2-Pentene, (E)- [webbook.nist.gov]

- 2. 2-Pentene, (Z)- (CAS 627-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Pentene, (Z)- [webbook.nist.gov]

- 4. 2-Pentene, (Z)- [webbook.nist.gov]

- 5. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

- 7. Solved The standard enthalpies of combustion of | Chegg.com [chegg.com]

- 8. m.youtube.com [m.youtube.com]

- 9. brainly.com [brainly.com]

An In-depth Technical Guide to the Enthalpy of Formation of cis-2-Pentene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the standard enthalpy of formation for cis-2-pentene, including key quantitative data, detailed experimental protocols for its determination, and a visualized experimental workflow. This information is critical for understanding the thermodynamic stability and reactivity of this compound, which can be relevant in various chemical synthesis and development processes.

Core Data Presentation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound (C₅H₁₀), this data is crucial for thermochemical calculations.

| Thermodynamic Property | Phase | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°) | Gas | -28. ± 4. | Not Specified | NIST Chemistry WebBook |

| Standard Enthalpy of Formation (ΔHf°) | Liquid | -59.4 ± 0.8 | Calculated from Combustion | Derived from Good and Smith (1979) |

| Standard Enthalpy of Combustion (ΔHc°) | Liquid | -3337.3 ± 0.7 | Bomb Calorimetry | Good and Smith, J. Chem. Thermodyn. (1979) |

| Enthalpy of Vaporization (ΔHvap°) | Liquid | 27.57 ± 0.04 | Not Specified | NIST Chemistry WebBook |

Note: The standard enthalpy of formation for the liquid phase was calculated using the experimentally determined enthalpy of combustion and the standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol).

Experimental Protocols

The determination of the enthalpy of formation of a volatile organic compound like this compound is typically achieved indirectly through the measurement of its enthalpy of combustion using bomb calorimetry. Alternatively, the enthalpy of hydrogenation can be used to determine the difference in enthalpy between the alkene and its corresponding alkane.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Materials and Equipment:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Benzoic acid (for calibration)

-

This compound (high purity)

-

Fuse wire (e.g., nickel-chromium)

-

Crucible (platinum or silica)

-

Digital thermometer (precision of ±0.001 °C)

-

Analytical balance (precision of ±0.0001 g)

-

Pipette or syringe for volatile liquids

-

Gelatin capsules or a specialized sealed sample holder for volatile liquids

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet.

-

Place the pellet in the crucible and position it in the bomb.

-

Attach a 10 cm piece of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter's bucket.

-

Allow the system to reach thermal equilibrium (typically over 5-10 minutes), recording the initial temperature.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

From the temperature rise and the known enthalpy of combustion of benzoic acid, calculate the heat capacity of the calorimeter.

-

-

Combustion of this compound:

-

Due to the volatility of this compound, it must be handled in a sealed container. A common method is to use a gelatin capsule.

-

Accurately weigh an empty gelatin capsule.

-

Using a chilled syringe, add a precise amount (typically 0.5-0.8 g) of this compound to the capsule and seal it.

-

Quickly reweigh the sealed capsule to determine the exact mass of the this compound.

-

Place the capsule in the crucible and arrange the fuse wire to be in contact with it.

-

Repeat the bomb calorimetry procedure as described for the benzoic acid calibration (steps 1.3 - 1.9).

-

-

Data Analysis:

-

Correct the observed temperature rise for heat exchange with the surroundings.

-

Calculate the total heat released during the combustion of this compound using the heat capacity of the calorimeter determined in the calibration step.

-

Make corrections for the heat of combustion of the gelatin capsule (determined in a separate experiment) and the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and sulfuric acid if sulfur impurities are present.

-

The corrected total heat released corresponds to the internal energy change of combustion (ΔUc°).

-

Convert ΔUc° to the enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

Finally, calculate the standard enthalpy of formation (ΔHf°) of this compound using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Enthalpy of Hydrogenation

This method measures the heat released when an alkene is hydrogenated to its corresponding alkane. By knowing the enthalpy of formation of the alkane, the enthalpy of formation of the alkene can be determined.

Materials and Equipment:

-

Reaction calorimeter

-

Hydrogen gas source

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

-

This compound (high purity)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Stirring mechanism

-

Temperature and pressure sensors

Procedure:

-

Calorimeter Setup:

-

Introduce a known amount of solvent and catalyst into the reaction vessel of the calorimeter.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the mixture to allow the catalyst to become saturated with hydrogen.

-

Monitor the temperature until a stable baseline is achieved.

-

-

Reaction Execution:

-

Inject a precisely known amount of this compound into the reaction vessel.

-

The hydrogenation reaction will commence, releasing heat and causing a rise in temperature.

-

Monitor the temperature and pressure until the reaction is complete (indicated by the cessation of hydrogen uptake and a return to a stable temperature).

-

-

Data Analysis:

-

Calculate the heat evolved during the reaction from the temperature change and the heat capacity of the calorimeter and its contents.

-

The heat evolved corresponds to the enthalpy of hydrogenation (ΔHhyd).

-

The enthalpy of formation of this compound can be calculated using the following relationship: ΔHf°(this compound) = ΔHf°(pentane) - ΔHhyd

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the enthalpy of formation of this compound using bomb calorimetry.

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

An In-depth Technical Guide to the Safe Handling of cis-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling protocols for cis-2-Pentene, a highly flammable and reactive hydrocarbon. The information is intended to support laboratory research and development activities by ensuring the safe use and management of this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a disagreeable hydrocarbon-like odor.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

| Property | Value | Source(s) |

| Molecular Formula | C5H10 | [3] |

| Molecular Weight | 70.13 g/mol | [3] |

| CAS Number | 627-20-3 | [3] |

| Boiling Point | 37-38 °C (lit.) | [3] |

| Melting Point | -180 °C (lit.) | [3] |

| Flash Point | -27 °C (-16.6 °F) | [4] |

| Density | 0.65 g/mL at 25 °C (lit.) | [3] |

| Vapor Pressure | 8.17 psi (20 °C) | [3] |

| Water Solubility | Insoluble or difficult to mix | [5] |